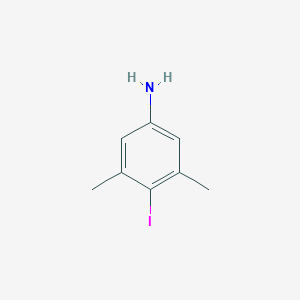

4-Iodo-3,5-dimethylaniline

Overview

Description

4-Iodo-3,5-dimethylaniline (C₈H₁₀IN) is a halogenated aromatic amine featuring an iodine atom at the para position and methyl groups at the 3- and 5-positions of the aniline ring. The iodine substituent confers unique electronic and steric effects, while the methyl groups enhance lipophilicity and modulate reactivity. This compound is hypothesized to serve as a precursor in pharmaceuticals, agrochemicals, or materials science, akin to other iodinated aromatics .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Iodo-3,5-dimethylaniline can be synthesized through the iodination of 3,5-dimethylanilineThe reaction is typically carried out in the presence of a solvent such as dichloromethane (DCM) under controlled temperature conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions using similar conditions as those in laboratory synthesis. The process may involve continuous flow reactors to ensure efficient mixing and reaction control.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-3,5-dimethylaniline undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can undergo oxidation to form nitro compounds or reduction to form amines.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Substitution: Formation of derivatives with different functional groups replacing the iodine atom.

Oxidation: Formation of nitro compounds.

Reduction: Formation of primary or secondary amines.

Scientific Research Applications

4-Iodo-3,5-dimethylaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Investigated for potential therapeutic applications due to its structural similarity to bioactive compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Iodo-3,5-dimethylaniline involves its interaction with various molecular targets. The iodine atom can participate in electrophilic aromatic substitution reactions, while the amino group can form hydrogen bonds and interact with biological molecules. These interactions can affect enzyme activity, protein function, and cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Halogens and Functional Groups

Table 1: Key Properties of 4-Iodo-3,5-dimethylaniline and Analogs

| Compound Name | Molecular Formula | Molecular Weight | Substituents (Positions) | Functional Group | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|---|

| This compound* | C₈H₁₀IN | 263.08* | I (4), Me (3,5) | -NH₂ | ~300 (estimated) | ~1.6 (estimated) |

| 4-Chloro-2,5-dimethylaniline | C₈H₁₀ClN | 171.63 | Cl (4), Me (2,5) | -NH₂ | Not reported | Not reported |

| 4-Iodo-3,5-dimethylbenzoic acid | C₉H₉IO₂ | 276.07 | I (4), Me (3,5) | -COOH | 337.6 | 1.8 |

| Methyl 4-iodo-3,5-dimethylbenzoate | C₁₀H₁₁IO₂ | 290.10 | I (4), Me (3,5) | -COOCH₃ | Not reported | Not reported |

| 3,5-Dimethyl-4-iodo-1H-pyrazole | C₅H₇IN₂ | 222.03 | I (4), Me (3,5) | Pyrazole ring | Not reported | Not reported |

*Estimated values based on analogs.

Key Observations :

- Halogen Impact : The iodine atom in this compound increases molecular weight and polarizability compared to its chloro analog (4-Chloro-2,5-dimethylaniline) . Iodine’s larger atomic radius enhances steric hindrance and may stabilize charge-transfer interactions in catalytic or biological systems.

- Functional Group Differences : The -NH₂ group in aniline derivatives contrasts with the -COOH in benzoic acid analogs. This difference dramatically alters solubility (e.g., benzoic acids are more polar) and reactivity (e.g., -NH₂ participates in diazotization) .

Positional Isomerism and Steric Effects

- Substituent Arrangement : this compound’s symmetrical substitution pattern (3,5-dimethyl) minimizes steric clashes compared to asymmetrical analogs like 4-Chloro-2,5-dimethylaniline . This symmetry may enhance crystallinity or stability in synthetic applications.

Biological Activity

4-Iodo-3,5-dimethylaniline, also known as 4-iododimethylaniline, is an organic compound with the molecular formula C₈H₁₀IN. It features an iodine atom at the para position and two methyl groups at the meta positions of the aniline ring. This compound is notable for its potential applications in organic synthesis and as a precursor in various chemical reactions due to its reactive amine and iodine functional groups.

The presence of electron-donating methyl groups activates the amine for nucleophilic substitution reactions, while the iodine group can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira coupling. This versatility makes this compound a valuable building block in organic chemistry, particularly for developing novel compounds in pharmaceuticals and materials science .

Biological Activity

Despite its chemical utility, the biological activity of this compound remains largely unexplored. There is currently no specific mechanism of action identified for this compound in biological systems. However, its structural similarities to other compounds suggest potential biological interactions that warrant investigation.

Structure-Activity Relationship

The biological activity of related compounds often provides insight into possible effects. For instance, 3,5-dimethylaniline has been associated with toxicological concerns, particularly regarding bladder cancer due to its classification as a monocyclic aromatic amine . This raises questions about the safety and biological implications of this compound.

Research Findings

Case Studies

While specific case studies focusing solely on this compound are scarce, analogous studies on related compounds highlight the importance of understanding structure-activity relationships:

| Compound | Biological Activity | Relevance |

|---|---|---|

| 3,5-Dimethylaniline | Associated with bladder cancer risk | Highlights potential toxicity concerns |

| 4-Iodo-2,5-dimethylaniline | Under investigation for reactivity | May exhibit distinct biological activities |

| 2-Iodo-3,5-dimethylaniline | Potentially different reactivity patterns | Could provide insights into iodine's role |

Q & A

Q. Basic: What are the recommended synthetic routes for 4-Iodo-3,5-dimethylaniline, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves electrophilic iodination of 3,5-dimethylaniline. Common iodinating agents like iodine monochloride (ICl) or N-iodosuccinimide (NIS) can be used in acidic or polar aprotic solvents (e.g., acetic acid or DMF). Optimizing reaction conditions includes:

- Temperature control (0–25°C) to minimize side reactions.

- Stoichiometric ratios (1:1.2 amine-to-iodine agent) to ensure complete conversion.

- Protecting groups (e.g., acetylation of the amine) to prevent over-iodination. Post-reduction steps (e.g., using NaBH₄) may restore the free amine .

Q. Basic: What spectroscopic techniques are used for characterizing this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Aromatic protons appear as singlet(s) due to symmetry (δ ~6.8–7.2 ppm). Methyl groups resonate at δ ~2.2–2.5 ppm.

- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ for C₈H₁₀IN (247.08 g/mol) confirms molecular weight.

- IR Spectroscopy : N-H stretches (~3350 cm⁻¹) and C-I bonds (~500 cm⁻¹) are diagnostic .

Q. Advanced: How does the steric and electronic environment of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer:

The 3,5-dimethyl groups create steric hindrance, reducing accessibility to the iodine atom in cross-coupling reactions (e.g., Suzuki-Miyaura). Electronic effects from the electron-donating methyl groups activate the aromatic ring but may slow oxidative addition with Pd catalysts. Strategies to mitigate this include:

- Using bulky ligands (e.g., XPhos) to enhance catalyst turnover.

- Elevated temperatures (80–100°C) to overcome steric barriers .

Q. Advanced: What are the challenges in achieving regioselective functionalization of this compound?

Methodological Answer:

Regioselectivity is complicated by competing para/ortho-directing effects of the amine and steric blocking by methyl groups. Solutions include:

- Directed ortho-metalation : Using directing groups (e.g., B(OH)₂) to guide functionalization.

- Transition-metal catalysis : Pd-mediated C-H activation under controlled conditions .

Q. Safety: What protocols are necessary when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : In amber glass under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Q. Advanced: How can computational chemistry predict the reactivity of this compound in novel reaction pathways?

Methodological Answer:

Density Functional Theory (DFT) calculations can model:

- Electrophilic susceptibility : Identifying reactive sites via Fukui indices.

- Transition states : Simulating activation energies for cross-coupling steps.

- Solvent effects : Predicting solvation dynamics using COSMO-RS .

Q. Analytical: How to resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer:

Discrepancies may arise from impurities or tautomerism. Mitigation strategies:

- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations.

- X-ray crystallography : Resolves structural ambiguities.

- Parallel synthesis : Compare derivatives to isolate spectral artifacts .

Q. Advanced: What strategies exist for incorporating this compound into complex organic molecules?

Methodological Answer:

- Peptide coupling : Use as a non-natural amino acid precursor via azide-alkyne cycloaddition.

- Bioconjugation : Attach to biomolecules (e.g., proteins) via iodophenyl tags.

- Polymer synthesis : Serve as a monomer in conductive polymers .

Q. Stability: How does storage condition affect the stability of this compound?

Methodological Answer:

- Light sensitivity : Degrades via C-I bond cleavage; store in amber vials.

- Moisture : Hydrolyzes to phenol derivatives; use desiccants.

- Temperature : Long-term storage at –20°C preserves integrity .

Q. Biological: What are the considerations for using this compound in biochemical studies?

Methodological Answer:

Properties

IUPAC Name |

4-iodo-3,5-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IN/c1-5-3-7(10)4-6(2)8(5)9/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLJJTPNZDAXIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1I)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406712 | |

| Record name | 4-iodo-3,5-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117832-15-2 | |

| Record name | 4-iodo-3,5-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.